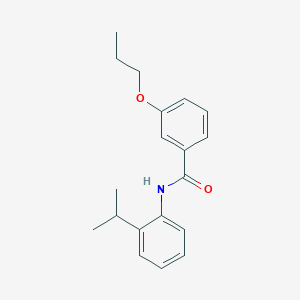
N-(2-isopropylphenyl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-3-propoxybenzamide, also known as IPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, neurobiology, and medicinal chemistry. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel expressed in sensory neurons and involved in the perception of pain and temperature.
Mécanisme D'action
N-(2-isopropylphenyl)-3-propoxybenzamide acts as a selective antagonist of the TRPV1 channel by binding to a specific site on the channel and blocking its activity. This results in a decrease in the perception of pain and temperature.
Biochemical and Physiological Effects:
Studies have shown that N-(2-isopropylphenyl)-3-propoxybenzamide has significant effects on the biochemical and physiological processes in the body. It has been shown to decrease the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation. Additionally, N-(2-isopropylphenyl)-3-propoxybenzamide has been shown to decrease the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-isopropylphenyl)-3-propoxybenzamide in lab experiments is its selectivity towards the TRPV1 channel, which allows for the specific targeting of this channel without affecting other channels or receptors. However, one of the limitations of using N-(2-isopropylphenyl)-3-propoxybenzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several future directions for the research on N-(2-isopropylphenyl)-3-propoxybenzamide. One of the major areas of interest is the development of more potent TRPV1 antagonists based on the structure of N-(2-isopropylphenyl)-3-propoxybenzamide. Additionally, further studies are needed to investigate the potential applications of N-(2-isopropylphenyl)-3-propoxybenzamide in the treatment of various pain and inflammatory conditions. Finally, the development of new methods for the synthesis of N-(2-isopropylphenyl)-3-propoxybenzamide and related compounds could lead to the discovery of novel TRPV1 antagonists with improved properties.
Méthodes De Synthèse
The synthesis of N-(2-isopropylphenyl)-3-propoxybenzamide involves the reaction of 2-isopropylphenylamine with 3-bromoanisole in the presence of a palladium catalyst and a base. This reaction results in the formation of the intermediate 2-isopropyl-N-(3-methoxyphenyl)aniline, which is then reacted with propyl bromide in the presence of a base to yield the final product, N-(2-isopropylphenyl)-3-propoxybenzamide.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)-3-propoxybenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its role as a TRPV1 antagonist. TRPV1 channels play a crucial role in the perception of pain and temperature, and therefore, the development of selective TRPV1 antagonists such as N-(2-isopropylphenyl)-3-propoxybenzamide could lead to the development of novel analgesics with fewer side effects than currently available drugs.
Propriétés
Nom du produit |
N-(2-isopropylphenyl)-3-propoxybenzamide |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-(2-propan-2-ylphenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-4-12-22-16-9-7-8-15(13-16)19(21)20-18-11-6-5-10-17(18)14(2)3/h5-11,13-14H,4,12H2,1-3H3,(H,20,21) |
Clé InChI |
MSVSSZSQBGBFTQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268536.png)



![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)